methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives
A study demonstrated the Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrroles with various compounds, yielding pyrrolo[1,2-a]quinoxalines with oxyalkyl substituents at the 4-position. This method provides a pathway for synthesizing compounds related to methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether, offering potential for further functionalization and investigation of their properties (Kobayashi et al., 2001).
Catalyzed Synthesis of Aminopyrrolo[1,2-a]quinolin-5-ol Derivatives
Another synthesis approach involved the reaction of 2-(1-pyrrolyl)benzaldehyde with isocyanides in the presence of boron trifluoride diethyl etherate, leading to the production of 4-alkyl(or aryl)aminopyrrolo[1,2-a]quinolin-5-ols. This study highlights a method for introducing amino groups into the pyrroloquinoline framework, which could be applicable to derivatives of this compound (Kobayashi et al., 2002).
Applications in Materials and Pharmaceutical Research
Antitumor Agents
Research into 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, which share structural similarities with the compound of interest, demonstrated potent cytotoxic activity against cancer cell lines, suggesting potential applications of related compounds in cancer therapy (Huang et al., 2013).
Pharmacological Evaluation as PDE10A Inhibitors
Novel pyrrolo[3,2-b]quinoline containing heteroarene ethers were investigated for their inhibitory activity against PDE10A, an enzyme target relevant in psychiatric disorders. This research indicates the potential of pyrroloquinoline derivatives in the development of new treatments for psychiatric conditions (Das et al., 2014).
Antioxidants in Lubricating Greases
A study focused on the synthesis and evaluation of quinolinone derivatives as antioxidants in lubricating greases. Although not directly related to the specified compound, this research suggests the broader utility of quinolinone structures in industrial applications, potentially extending to derivatives of this compound (Hussein et al., 2016).
Mechanism of Action
Target of Action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They are used in the treatment of various diseases and disorders .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. Some common mechanisms include inhibiting enzyme activity, blocking receptor sites, or disrupting cell membrane function .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have antiviral activity and can inhibit the replication of viruses .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of indole derivatives can vary widely depending on the specific compound. These properties can affect the bioavailability of the compound and its ability to reach its target sites in the body .
Result of Action
The result of the compound’s action can vary depending on its specific targets and mode of action. For example, indole derivatives with antiviral activity can prevent the replication of viruses, reducing viral load and alleviating symptoms .
Action Environment
The action of indole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound and its ability to interact with its targets .
Future Directions
Properties
IUPAC Name |
6-methoxy-4-methyl-1-phenyl-2,3-dihydropyrrolo[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13-15-11-12-21(14-7-4-3-5-8-14)19(15)16-9-6-10-17(22-2)18(16)20-13/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXFOVKOHKFZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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